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molecular formula C9H10O B046142 Isochroman CAS No. 493-05-0

Isochroman

Cat. No. B046142
M. Wt: 134.17 g/mol
InChI Key: HEBMCVBCEDMUOF-UHFFFAOYSA-N
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Patent
US05912362

Procedure details

31 g (0.398 mol) of benzene was put in a 500 ml four-necked flask equipped with a stirrer, a Liebig condenser having the upper portion thereof provided with a calcium chloride tube, and a thermometer, then stirred under a nitrogen stream at 300 rpm, and then mixed with 53 g (0.398 mol) of aluminum chloride and 17.3 g of dichlorometahne at room temperature. The resulting solution was cooled to -20° C. A solution of 17.5 g (0.398 mol) of ethylene oxide in 146.5 g of dichloromethane was dropwise added to the cooled solution over 4 hours. During this dropwise addition, the temperature of the reaction system was maintained at -20° C. to -30° C. After the completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 15 minutes. Thereafter, 18 g (0.282 mol) of a 47% aqueous solution of formaldehyde was added to this mixture at 5° C. over 30 minutes. The resulting mixture was heated up to a temperature of 20° C. under stirring, and then further stirred at the same temperature for 2 hours and 30 minutes. 100 g of water was carefully added dropwise to the resulting mixture at a temperature of 30° C. or below. The resulting mixture was heated up to a temperature of 40° C. under stirring, and then further stirred at the same temperature for 1 hour. The resulting reaction mixture was allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda. The resulting mixture was stirred at 40° C. for 1 hour, and then allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was distilled to remove the solvent. Subsequently, the residue was subjected to vacuum distillation (under 20 Torr) to obtain 37.4 g (0.278 mol) of isochroman as a fraction boiling at 105 to 106.5° C. (under 20 Torr). The yield was 70%.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
146.5 g
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:11]1[O:13][CH2:12]1.[CH2:14]=O>ClCCl.O>[CH2:11]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH2:14][CH2:12][O:13]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
C1CO1
Name
Quantity
146.5 g
Type
solvent
Smiles
ClCCl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
a thermometer, then stirred under a nitrogen stream at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thereof provided with a calcium chloride tube
ADDITION
Type
ADDITION
Details
During this dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction system was maintained at -20° C. to -30° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same temperature for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated up to a temperature of 20° C.
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
further stirred at the same temperature for 2 hours and 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated up to a temperature of 40° C.
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
further stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
phase separation
CUSTOM
Type
CUSTOM
Details
After the removal of the lower layer
ADDITION
Type
ADDITION
Details
the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 40° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
phase separation
CUSTOM
Type
CUSTOM
Details
After the removal of the lower layer
DISTILLATION
Type
DISTILLATION
Details
the remaining organic phase was distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the residue was subjected to vacuum distillation (under 20 Torr)

Outcomes

Product
Name
Type
product
Smiles
C1OCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.278 mol
AMOUNT: MASS 37.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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